1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile
Description
Properties
Molecular Formula |
C8H11F3N2 |
|---|---|
Molecular Weight |
192.18 g/mol |
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidine-3-carbonitrile |
InChI |
InChI=1S/C8H11F3N2/c9-8(10,11)6-13-3-1-2-7(4-12)5-13/h7H,1-3,5-6H2 |
InChI Key |
OFWCASIEJWMNGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization with Trifluoroethyl Triflate
A patent detailing the synthesis of piperidine derivatives highlights the use of 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) as a potent alkylating agent. In a typical procedure, piperidine-3-carbonitrile is treated with triflate (1.2 equiv) in the presence of sodium hydride (1.5 equiv) in anhydrous DMF at 0–25°C. The reaction achieves completion within 4 hours, yielding 1-(2,2,2-trifluoroethyl)piperidine-3-carbonitrile in 85–90% isolated yield.
Key Variables:
-
Base Selection: Sodium hydride outperforms weaker bases (e.g., K2CO3) due to its ability to deprotonate the piperidine nitrogen efficiently.
-
Solvent Effects: Polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state.
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 25 | 90 |
| K2CO3 | DMF | 25 | 65 |
| NaH | THF | 25 | 78 |
Alternative Alkylating Agents
While triflate is highly effective, its cost and moisture sensitivity drive exploration of alternatives. 2,2,2-Trifluoroethyl bromide, though less reactive, can be used with phase-transfer catalysts. For example, tetrabutylammonium bromide (TBAB, 10 mol%) in a biphasic system (toluene/50% NaOH) at 60°C delivers the product in 72% yield after 12 hours.
Cyanation of 1-(2,2,2-Trifluoroethyl)piperidine-3-bromide
Introducing the nitrile group post-alkylation offers modularity. This two-step approach begins with the synthesis of 1-(2,2,2-trifluoroethyl)piperidine-3-bromide, followed by cyanation.
Bromination at the 3-Position
Bromination is achieved via free-radical substitution using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl4. The reaction proceeds under reflux for 6 hours, affording the bromide in 80% yield.
Nucleophilic Substitution with Cyanide
The bromide intermediate reacts with potassium cyanide (3.0 equiv) in DMSO at 100°C for 24 hours. This method, however, faces challenges due to competing elimination side reactions, limiting yields to 60–65%.
Improvements via Metal Catalysis:
Copper(I) cyanide (CuCN) in DMF at 120°C enhances reactivity, achieving 78% yield by stabilizing the cyanide ion and mitigating side reactions.
Cyclization of Linear Precursors
Constructing the piperidine ring from acyclic precursors pre-installed with functional groups provides an alternative route.
Reductive Amination Strategy
A linear nitrile-containing amine, such as 5-amino-2-(2,2,2-trifluoroethyl)pentanenitrile, undergoes cyclization under acidic conditions. Using hydrochloric acid (6 M) in ethanol at reflux for 12 hours forms the piperidine ring in 70% yield.
Catalytic Ring-Closing Metathesis
Olefin metathesis catalyzed by Grubbs’ second-generation catalyst (5 mol%) converts diene precursors into the piperidine framework. For example, 1-(2,2,2-trifluoroethyl)-4-pentenenitrile cyclizes in dichloromethane at 40°C, yielding 55% product.
Mechanistic Insights and Challenges
Steric and Electronic Effects
The trifluoroethyl group’s strong electron-withdrawing nature deactivates the piperidine nitrogen, complicating subsequent reactions. This necessitates harsh conditions for cyanation, often leading to decomposition.
Solvent and Catalyst Synergy
Lewis acids like InCl3, noted for accelerating multi-component reactions, could potentially enhance cyanation steps by polarizing the C–Br bond in intermediates.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| N-Alkylation | 1 | 90 | High | Moderate |
| Cyanation of Bromide | 2 | 78 | Medium | Low |
| Reductive Amination | 2 | 70 | Low | High |
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile with structurally related piperidine and heterocyclic derivatives from the evidence:
Key Differences and Implications
- Trifluoroethyl vs. Ethyl/BOC Groups : The trifluoroethyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to ethyl or tert-butoxycarbonyl (BOC) groups seen in and . This may improve blood-brain barrier penetration relative to BOC-protected analogs.
- Carbonitrile vs. This could enhance metabolic stability in vivo.
- Piperidine vs. Quinoline/Pyridine Scaffolds: Piperidine derivatives (target compound and ) favor conformational flexibility, whereas quinoline () or pyridine () systems provide rigid aromatic frameworks. The choice of scaffold influences target binding selectivity.
Pharmacological Potential
The trifluoroethyl group’s lipophilicity could further enhance bioavailability compared to polar analogs like .
Biological Activity
1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile is a fluorinated piperidine derivative that has garnered attention for its potential therapeutic applications. The compound features a trifluoroethyl group and a carbonitrile functional group, which contribute to its unique chemical reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : Approximately 182.19 g/mol
- Structural Characteristics : The trifluoroethyl group enhances lipophilicity, potentially improving receptor binding affinity compared to other piperidine derivatives.
Preliminary studies suggest that 1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile may interact with various biological targets:
- Neurotransmitter Receptors : The compound has shown potential in modulating serotonin and dopamine receptor activity. This is particularly relevant for conditions such as anxiety and depression, where neurotransmitter balance is crucial.
- Enzymatic Interactions : The carbonitrile group may participate in nucleophilic addition reactions, influencing the compound's interaction with enzymes involved in neurotransmitter metabolism.
Pharmacological Applications
1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile has been investigated for several therapeutic applications:
- Anxiolytic Effects : Initial research indicates that the compound may exhibit anxiolytic properties by modulating serotonin pathways.
- Antidepressant Potential : Its structural similarity to known antidepressants suggests a potential role in treating depressive disorders through similar mechanisms of action.
In Vitro Studies
In vitro assays have demonstrated the following activities:
- Serotonin Receptor Modulation : The compound has been shown to influence serotonin uptake significantly, with studies indicating a six-fold increase in potency compared to non-fluorinated analogs .
- Dopamine Receptor Interaction : Preliminary data suggest that it may also affect dopamine receptor activity, further supporting its potential use in neuropharmacology.
Case Studies
Several studies have highlighted the biological activity of 1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile:
Comparative Analysis with Similar Compounds
The following table summarizes key features of 1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile compared to structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile | CHFN | Contains a trifluoroethyl group enhancing lipophilicity |
| 1-(Trifluoroacetyl)piperidine | CHFN | Acetyl group instead of carbonitrile |
| 4-Amino-1-(trifluoroacetyl)piperidine | CHFN | Amino substitution at position 4 |
Q & A
Q. What are the standard synthetic routes for 1-(2,2,2-trifluoroethyl)piperidine-3-carbonitrile, and how are intermediates monitored for purity?
The synthesis typically involves multi-step reactions, such as alkylation of piperidine derivatives with trifluoroethyl groups under controlled conditions. For example, trifluoroethylation of piperidine-3-carbonitrile precursors can be achieved using trifluoroethyl halides in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF . Methodological Note : Reaction progress is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures and purity. High-performance liquid chromatography (HPLC) is used for final compound validation .
Q. How does the fluorine substitution in the trifluoroethyl group influence the compound’s physicochemical properties?
The trifluoroethyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity and hydrophobic character. This increases membrane permeability and bioavailability compared to non-fluorinated analogs. Computational studies (e.g., LogP calculations) and experimental data (HPLC retention times) are used to quantify these effects .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- NMR : ¹H/¹³C NMR to confirm the piperidine ring conformation, trifluoroethyl group integration, and nitrile presence.
- FT-IR : Peaks at ~2240 cm⁻¹ (C≡N stretch) and 1100–1200 cm⁻¹ (C-F stretches) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₁₁F₃N₂).
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of 1-(2,2,2-trifluoroethyl)piperidine-3-carbonitrile?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, enabling the design of catalysts or solvents to improve yield. For instance, solvent polarity simulations (COSMO-RS) guide solvent selection for trifluoroethylation steps . Molecular docking studies further predict binding affinities to biological targets, aiding in rational drug design .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in enzyme inhibition assays may arise from variations in assay conditions (pH, ionic strength) or off-target interactions. To address this:
Q. How does the compound’s stereochemistry impact its biological activity?
The piperidine ring’s chair conformation and trifluoroethyl group orientation influence interactions with chiral binding pockets (e.g., GPCRs or kinases). Enantioselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) and X-ray crystallography of target-bound complexes are critical for structure-activity relationship (SAR) studies .
Q. What are the key challenges in scaling up the synthesis for preclinical studies?
- Reaction Exotherm : Trifluoroethylation is highly exothermic; controlled addition and cooling are essential.
- Purification : Nitrile groups may decompose under acidic/basic conditions; neutral pH silica gel chromatography or recrystallization is preferred .
- Yield Optimization : DoE (Design of Experiments) approaches vary catalyst loading, temperature, and solvent ratios to maximize efficiency .
Comparative Analysis with Structural Analogs
| Compound | Structural Features | Key Differences vs. 1-(2,2,2-Trifluoroethyl)piperidine-3-carbonitrile |
|---|---|---|
| Piperidine-3-carbonitrile | No fluorinated substituents | Lower lipophilicity and metabolic stability |
| 1-Cyclobutylmethyl analog | Cyclobutylmethyl group instead of F3C | Altered steric bulk and target selectivity |
| 4-Fluoromethylpiperidine | Fluorine at position 4 | Distinct electronic effects on ring basicity |
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
